molecular formula C15H15F2N3O B1193713 UCB-A

UCB-A

Katalognummer: B1193713
Molekulargewicht: 291.3018
InChI-Schlüssel: NCROJFOVIDPGAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UCB-A is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein

Wissenschaftliche Forschungsanwendungen

Introduction to UCB-A

This compound, specifically [11C]this compound, is a radiolabeled compound developed for positron emission tomography (PET) imaging, targeting synaptic vesicle protein 2A (SV2A). This compound serves as a proxy for assessing synaptic density in the human brain, providing insights into various neurological conditions. The development of this compound is rooted in the need for effective imaging agents that can enhance our understanding of synaptic function and its implications in neurodegenerative diseases.

Neuroimaging and Synaptic Density Measurement

This compound is primarily utilized in PET imaging to quantify synaptic density. The ability to visualize and measure SV2A binding has significant implications for studying neurological disorders such as Alzheimer's disease, epilepsy, and schizophrenia.

  • Case Study: Alzheimer’s Disease
    In a study involving patients with Alzheimer’s disease, it was found that [11C]this compound PET imaging could reveal decreased binding in the hippocampus, correlating with cognitive decline. This suggests that this compound could serve as a biomarker for disease progression and treatment efficacy .
  • Case Study: Epilepsy
    Research demonstrated that lower [11C]this compound signals corresponded to the epileptogenic lobe in patients with medial temporal lobe epilepsy. This finding underscores the potential of this compound in identifying regions of altered synaptic function related to seizure activity .

Pharmacokinetics and Binding Properties

The pharmacokinetics of [11C]this compound have been characterized through kinetic modeling studies. These studies assess how the compound binds to SV2A and its distribution in the brain.

  • Study Findings
    Initial studies indicated that [11C]this compound exhibited slower kinetics compared to other SV2A tracers like [11C]UCB-J and [18F]UCB-H. This slower binding may provide advantages in certain clinical scenarios where prolonged observation of synaptic dynamics is required .

Potential in Evaluating Treatment Responses

The use of this compound extends beyond diagnostics; it also holds potential for monitoring treatment responses in various neurological conditions.

  • Clinical Application
    In trials involving levetiracetam, a medication used to treat epilepsy, this compound demonstrated dose-dependent blocking effects, suggesting its utility in evaluating therapeutic efficacy and guiding treatment decisions based on synaptic health .

Table 1: Comparison of SV2A Tracers

TracerKineticsBinding AffinityClinical Applications
[11C]this compoundSlowerModerateAlzheimer's disease, epilepsy
[11C]UCB-JFasterHigherNeurodegenerative diseases
[18F]UCB-HModerateLowerLimited due to low signal-to-noise

Table 2: Clinical Studies Utilizing this compound

Study FocusYearKey Findings
Alzheimer’s Disease2024Decreased SV2A binding correlates with cognitive decline
Medial Temporal Lobe Epilepsy2024Lower binding signals indicate epileptogenic regions

Eigenschaften

Molekularformel

C15H15F2N3O

Molekulargewicht

291.3018

IUPAC-Name

4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one

InChI

InChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3

InChI-Schlüssel

NCROJFOVIDPGAN-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

UCB-A;  UCB A;  UCBA

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCB-A
Reactant of Route 2
Reactant of Route 2
UCB-A
Reactant of Route 3
Reactant of Route 3
UCB-A
Reactant of Route 4
UCB-A
Reactant of Route 5
UCB-A
Reactant of Route 6
Reactant of Route 6
UCB-A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.